4-Chloro-3,5-diméthylisoxazole

Vue d'ensemble

Description

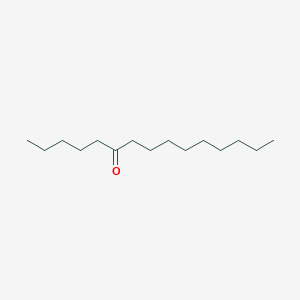

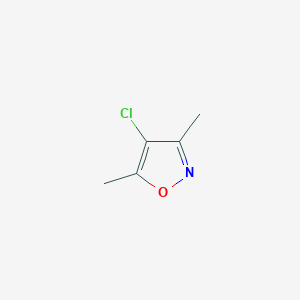

4-Chloro-3,5-dimethylisoxazole (4-Cl-3,5-Me2-IOX) is an organic compound consisting of a chlorinated isoxazole ring with a dimethyl substituent on the 3- and 5-positions. It is a colorless solid that is soluble in organic solvents. It is used as a reagent in organic synthesis and has been utilized in a variety of research applications.

Applications De Recherche Scientifique

Activité anticancéreuse du sein

Le 4-chloro-3,5-diméthylisoxazole a été utilisé dans la synthèse de dérivés qui ont montré de puissants effets inhibiteurs sur BRD4, une protéine qui joue un rôle clé dans la progression du cancer . L’un de ces dérivés, DDT26, a démontré une activité antiproliférative significative contre les lignées cellulaires TNBC et les cellules MCF-7 . Cela suggère que le this compound pourrait être un composé précieux dans le développement de nouveaux agents anticancéreux du sein .

Activités inhibitrices contre BRD4

Les inhibiteurs de BRD4 ont démontré un potentiel prometteur dans la thérapie du cancer . Des dérivés de this compound ont été synthétisés pour évaluer leurs activités inhibitrices contre BRD4 . Notamment, le composé DDT26 a présenté l’effet inhibiteur le plus puissant sur BRD4, avec une valeur de CI 50 de 0,237 ± 0,093 μM .

Modulation de l’expression de c-MYC et de γ-H2AX

DDT26, un dérivé de this compound, s’est révélé moduler l’expression de c-MYC et de γ-H2AX . Ces protéines sont impliquées respectivement dans la prolifération cellulaire et la réponse aux dommages de l’ADN .

Inhibition de la migration cellulaire et de la formation de colonies

DDT26 s’est également avéré inhiber la migration cellulaire et la formation de colonies . Ce sont des processus cruciaux dans la progression du cancer, ce qui suggère que le this compound pourrait être utilisé pour développer des agents qui empêchent les métastases du cancer<a aria-label="1: DDT26 was also found to inhibit cell migration and colony formation1" data-citationid="c1cb80cb-0ee1-54da-c68b-db64f99123

Safety and Hazards

Mécanisme D'action

Target of Action

4-Chloro-3,5-dimethylisoxazole is a chemical compound that has been shown to exhibit potent inhibitory activity against BRD4 . BRD4, or Bromodomain-containing protein 4, is a protein that plays a key role in the regulation of gene expression. It is involved in cellular processes such as cell growth and differentiation, making it a significant target for therapeutic interventions .

Mode of Action

It is known to participate in asymmetric isoxazole annulation reactions . This suggests that the compound may interact with its targets, such as BRD4, through the formation of covalent bonds, leading to changes in the target’s function .

Biochemical Pathways

BRD4 is known to be involved in the regulation of gene expression, so the compound’s action could potentially lead to changes in various downstream effects related to cell growth and differentiation .

Pharmacokinetics

Its molecular weight (14559) and its physical properties, such as its boiling point (87-88 °C/8 mmHg) and density (1173 g/mL at 25 °C), suggest that it may have good bioavailability .

Result of Action

The molecular and cellular effects of 4-Chloro-3,5-dimethylisoxazole’s action are likely to be related to its inhibitory activity against BRD4. By inhibiting BRD4, the compound could potentially affect gene expression, leading to changes in cell growth and differentiation .

Action Environment

The action, efficacy, and stability of 4-Chloro-3,5-dimethylisoxazole can be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature, as suggested by its storage recommendation at 2-8°C . Additionally, the compound’s efficacy could be influenced by factors such as pH and the presence of other molecules in its environment.

Analyse Biochimique

Cellular Effects

Some isoxazole derivatives have been shown to have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that isoxazoles can participate in various chemical reactions, including asymmetric isoxazole annulation reactions

Propriétés

IUPAC Name |

4-chloro-3,5-dimethyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClNO/c1-3-5(6)4(2)8-7-3/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTJWPHJWCFVTMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10337172 | |

| Record name | 4-Chloro-3,5-dimethylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10337172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10557-86-5 | |

| Record name | 4-Chloro-3,5-dimethylisoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10557-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3,5-dimethylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10337172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What can you tell us about the structural characteristics of 4-chloro-3,5-dimethylisoxazole and its interaction with copper(II)?

A1: While the provided abstract doesn't detail the specific molecular weight or formula of 4-chloro-3,5-dimethylisoxazole, it highlights its ability to form complexes with copper(II). [] This suggests the molecule likely possesses atoms capable of donating electron pairs to the copper ion, forming coordinate bonds. Further research into the spectroscopic properties of these complexes, as indicated by the paper's title, could elucidate the nature of these interactions and the resulting complex structures.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.